molecular formula C10H9FN2O B2702761 1-[(4-fluorophenyl)methoxy]-1H-imidazole CAS No. 320424-26-8

1-[(4-fluorophenyl)methoxy]-1H-imidazole

Cat. No.: B2702761
CAS No.: 320424-26-8
M. Wt: 192.193
InChI Key: HOSUCVXBKMIXFO-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methoxy]-1H-imidazole is an organic compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 . This compound is characterized by the presence of an imidazole ring substituted with a 4-fluorobenzyl group through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methoxy]-1H-imidazole typically involves the reaction of 4-fluorobenzyl alcohol with imidazole in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

4-fluorobenzyl alcohol+imidazolebase, refluxThis compound\text{4-fluorobenzyl alcohol} + \text{imidazole} \xrightarrow{\text{base, reflux}} \text{this compound} 4-fluorobenzyl alcohol+imidazolebase, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methoxy]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-[(4-fluorophenyl)methoxy]-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methoxy]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-fluorophenyl)methoxy]-1H-imidazole
  • 1H-Imidazole, 1-[(4-fluorophenyl)methoxy]

Uniqueness

This compound is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-10-3-1-9(2-4-10)7-14-13-6-5-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSUCVXBKMIXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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